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Compound of Interest

Compound Name:
ARHGAP19 Human Pre-designed

siRNA Set A

Cat. No.: B612437 Get Quote

This technical guide provides a comprehensive overview of the expression profile of Rho

GTPase Activating Protein 19 (ARHGAP19) across various human tissues. It is intended for

researchers, scientists, and drug development professionals interested in the function and

localization of this protein. This document details quantitative expression data, experimental

methodologies for its detection, and key signaling pathways in which it is involved.

Data Presentation: Quantitative Expression of
ARHGAP19
The following table summarizes the median gene expression of ARHGAP19 in Transcripts Per

Million (TPM) across a wide range of human tissues, based on data from the Genotype-Tissue

Expression (GTEx) Portal.
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Tissue Median TPM Data Source

Adipose - Subcutaneous 2.85 GTEx

Adipose - Visceral (Omentum) 2.54 GTEx

Adrenal Gland 4.31 GTEx

Artery - Aorta 3.67 GTEx

Artery - Coronary 3.19 GTEx

Artery - Tibial 6.53 GTEx

Brain - Amygdala 1.98 GTEx

Brain - Anterior cingulate

cortex (BA24)
2.14 GTEx

Brain - Caudate (basal

ganglia)
2.45 GTEx

Brain - Cerebellar Hemisphere 1.32 GTEx

Brain - Cerebellum 1.19 GTEx

Brain - Cortex 2.42 GTEx

Brain - Frontal Cortex (BA9) 2.48 GTEx

Brain - Hippocampus 2.06 GTEx

Brain - Hypothalamus 1.95 GTEx

Brain - Nucleus accumbens

(basal ganglia)
2.43 GTEx

Brain - Putamen (basal

ganglia)
2.37 GTEx

Brain - Spinal cord (cervical c-

1)
3.16 GTEx

Brain - Substantia nigra 1.96 GTEx

Breast - Mammary Tissue 2.19 GTEx
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Cells - EBV-transformed

lymphocytes
6.44 GTEx

Cells - Transformed fibroblasts 4.96 GTEx

Cervix - Ectocervix 1.98 GTEx

Cervix - Endocervix 2.13 GTEx

Colon - Sigmoid 2.11 GTEx

Colon - Transverse 2.29 GTEx

Esophagus -

Gastroesophageal Junction
2.68 GTEx

Esophagus - Mucosa 1.84 GTEx

Esophagus - Muscularis 2.44 GTEx

Fallopian Tube 2.96 GTEx

Heart - Atrial Appendage 2.91 GTEx

Heart - Left Ventricle 2.76 GTEx

Kidney - Cortex 2.33 GTEx

Liver 1.45 GTEx

Lung 4.28 GTEx

Minor Salivary Gland 2.61 GTEx

Muscle - Skeletal 2.16 GTEx

Nerve - Tibial 10.10 GTEx

Ovary 3.45 GTEx

Pancreas 1.87 GTEx

Pituitary 3.11 GTEx

Prostate 2.87 GTEx

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Skin - Not Sun Exposed

(Suprapubic)
3.01 GTEx

Skin - Sun Exposed (Lower

leg)
4.08 GTEx

Small Intestine - Terminal

Ileum
2.43 GTEx

Spleen 6.78 GTEx

Stomach 2.98 GTEx

Testis 2.78 GTEx

Thyroid 3.51 GTEx

Uterus 3.12 GTEx

Vagina 2.34 GTEx

Whole Blood 7.91 GTEx

Experimental Protocols
Detailed methodologies for the key experiments cited in the determination of ARHGAP19

expression are provided below.

RNA-Sequencing (RNA-Seq)
RNA-Seq is a powerful technique for genome-wide expression profiling of tissues and cells.

1. Tissue Collection and RNA Isolation:

Fresh tissue samples are collected and immediately placed in a stabilizing agent like

RNAlater to preserve RNA integrity.

Total RNA is extracted from the tissue using a commercial kit, such as the RNeasy Kit

(Qiagen), following the manufacturer's instructions.
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RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a

bioanalyzer (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) of 7 or higher is

recommended for downstream applications.[1]

2. Library Preparation:

Poly(A) selection is performed to enrich for messenger RNA (mRNA) from the total RNA

population.

The enriched mRNA is fragmented into smaller pieces.

First-strand cDNA is synthesized using reverse transcriptase and random primers, followed

by second-strand cDNA synthesis.

The resulting double-stranded cDNA fragments are end-repaired, A-tailed, and ligated with

sequencing adapters.

The adapter-ligated library is then amplified by PCR to generate a sufficient quantity for

sequencing.

3. Sequencing and Data Analysis:

The prepared library is sequenced on a high-throughput sequencing platform, such as an

Illumina NovaSeq.

The raw sequencing reads are processed to remove low-quality bases and adapter

sequences.

The cleaned reads are aligned to a reference human genome (e.g., GRCh38) using a splice-

aware aligner like STAR.

Gene expression is quantified by counting the number of reads that map to each gene.

The raw read counts are normalized to Transcripts Per Million (TPM) to account for

differences in sequencing depth and gene length, allowing for comparison of expression

levels across different tissues.
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Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to validate and quantify the expression of specific genes.[2][3][4]

1. RNA Isolation and cDNA Synthesis:

Total RNA is isolated from tissues as described for RNA-Seq.

One microgram of total RNA is reverse transcribed into cDNA using a reverse transcription

kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random

primers, according to the manufacturer's protocol.

2. Primer Design and Validation:

Primers specific to the ARHGAP19 gene are designed using software such as Primer-

BLAST. The primers should span an exon-exon junction to avoid amplification of any

contaminating genomic DNA.

The efficiency of the primers is validated by performing a standard curve analysis with a

serial dilution of cDNA. An efficiency between 90% and 110% is considered acceptable.

3. Real-Time PCR:

The qRT-PCR reaction is prepared using a SYBR Green-based master mix, the ARHGAP19-

specific primers, and the synthesized cDNA template.

The reaction is run on a real-time PCR instrument (e.g., Applied Biosystems 7500 Real-Time

PCR System).

A typical thermal cycling profile consists of an initial denaturation step at 95°C for 10

minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and

annealing/extension at 60°C for 1 minute.

A melt curve analysis is performed at the end of the run to confirm the specificity of the

amplified product.

4. Data Analysis:
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The cycle threshold (Ct) values are determined for ARHGAP19 and a reference gene (e.g.,

GAPDH, ACTB).

The relative expression of ARHGAP19 is calculated using the 2-ΔΔCt method, where ΔCt =

Ct(ARHGAP19) - Ct(reference gene) and ΔΔCt = ΔCt(test sample) - ΔCt(control sample).

Immunohistochemistry (IHC)
IHC is used to visualize the localization of the ARHGAP19 protein within tissue sections.

1. Tissue Preparation:

Human tissue samples are fixed in 10% neutral buffered formalin and embedded in paraffin

wax.

Five-micrometer thick sections are cut from the paraffin blocks and mounted on positively

charged glass slides.

2. Deparaffinization and Rehydration:

The slides are deparaffinized by immersing them in xylene (2 x 10 minutes).

The sections are then rehydrated through a graded series of ethanol solutions (100%, 95%,

70%, 50%; 5 minutes each) and finally rinsed in distilled water.[5]

3. Antigen Retrieval:

Heat-induced epitope retrieval (HIER) is performed by immersing the slides in a citrate buffer

(pH 6.0) and heating them in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

[5]

The slides are then allowed to cool to room temperature.

4. Staining:

Endogenous peroxidase activity is blocked by incubating the sections in 3% hydrogen

peroxide for 10 minutes.
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Non-specific antibody binding is blocked by incubating the sections with a blocking serum

(e.g., 5% normal goat serum) for 30 minutes.

The sections are incubated with a primary antibody specific for ARHGAP19 (e.g., a rabbit

polyclonal anti-ARHGAP19 antibody) overnight at 4°C. The optimal antibody dilution should

be determined empirically.

The slides are then incubated with a biotinylated secondary antibody (e.g., goat anti-rabbit

IgG) for 1 hour at room temperature.

This is followed by incubation with a streptavidin-horseradish peroxidase (HRP) conjugate

for 30 minutes.

The protein is visualized by adding a chromogen substrate, such as 3,3'-diaminobenzidine

(DAB), which produces a brown precipitate at the site of the antigen.

The sections are counterstained with hematoxylin to visualize the cell nuclei.

5. Dehydration and Mounting:

The stained sections are dehydrated through a graded series of ethanol and cleared in

xylene.

Finally, the slides are coverslipped using a permanent mounting medium.

6. Image Analysis:

The stained slides are examined under a light microscope to assess the intensity and

localization of ARHGAP19 protein expression.

Mandatory Visualizations
Signaling Pathway of ARHGAP19
ARHGAP19 functions as a GTPase-activating protein (GAP) that specifically acts on the RhoA

small GTPase. By accelerating the hydrolysis of GTP to GDP, ARHGAP19 inactivates RhoA,

thereby negatively regulating its downstream signaling pathways. These pathways are crucial
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for various cellular processes, including actin cytoskeleton organization, cell migration, and cell

cycle progression.
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Caption: ARHGAP19 negatively regulates the RhoA signaling pathway.
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Experimental Workflow for ARHGAP19 Expression
Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of

ARHGAP19 expression in human tissues, integrating transcriptomic and proteomic

approaches.
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Caption: Workflow for ARHGAP19 expression analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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